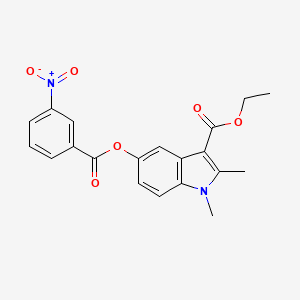
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of indole, benzoic acid, and nitrobenzoate. Indole is a heterocyclic compound that is important in many biological processes. Benzoic acid is a simple aromatic carboxylic acid, and nitrobenzoate is a derivative of benzoic acid where one of the hydrogen atoms on the benzene ring is replaced by a nitro group .
Molecular Structure Analysis
The molecular structure of this compound would likely involve an indole ring system, a benzoate ester group, and a nitro group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing nitro groups, benzoic acid derivatives, and indoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, benzoic acid derivatives like nitrobenzoate typically have higher melting points and are more acidic than simple aromatic hydrocarbons .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactivities One area of research involves the development of novel synthetic methodologies and the study of chemical reactivities of compounds with similar functional groups or structural features. For instance, compounds featuring ethoxycarbonyl and nitrobenzoate groups have been explored in one-pot synthesis reactions, where their reactivities offer pathways to create potential anti-tumor agents through novel synthesis techniques and X-ray crystallographic analyses (Dabbagh et al., 2004). These methodologies can be applied to the synthesis of “3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate” for potential applications in medicinal chemistry or materials science.
Electrochemical Properties and Radical Formation Another research direction is the investigation of electrochemical properties and radical formation capabilities of similar compounds. Research into the electrochemical reduction of related compounds has revealed insights into their polarographic properties and the formation of primary radical anions, which could be instrumental in understanding the electrochemical behavior of “3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate” (Gavars et al., 1998). Such studies are crucial for applications in organic electronics or as intermediates in organic synthesis.
Molecular Structural Characterization The detailed molecular structural characterization, including spectroscopy and crystallography, is another significant area of application. Studies involving “one-pot” synthesis techniques have led to compounds with potential applications in photoluminescence and as electrostatic probes, indicating that detailed structural analyses can reveal multifunctional applications (Reshma Sathyanarayana & B. Poojary, 2021). Such information would be valuable in designing “3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate” for specific functional materials or as probes in biochemical studies.
Liquid Crystalline Properties and Material Sciences Compounds bearing similar structural motifs have been synthesized and analyzed for their liquid crystalline properties. The synthesis of new benzoyloxybenzoic acids and their structural determinations hint at the potential for “3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate” to exhibit unique physicochemical properties suitable for applications in liquid crystal displays or advanced material sciences (Weissflog et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1,2-dimethyl-5-(3-nitrobenzoyl)oxyindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-4-27-20(24)18-12(2)21(3)17-9-8-15(11-16(17)18)28-19(23)13-6-5-7-14(10-13)22(25)26/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZZGHXIWAPSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2828353.png)
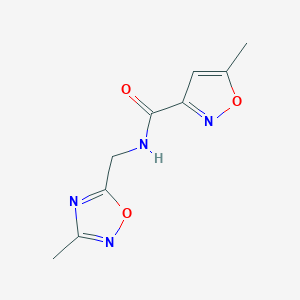


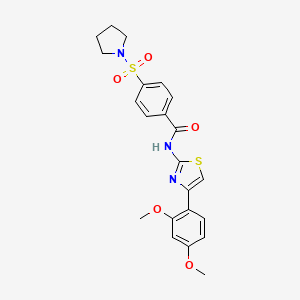

![2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2828362.png)
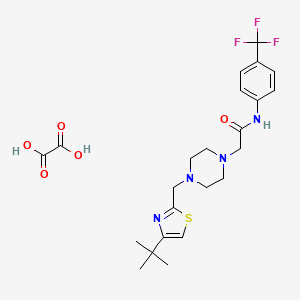
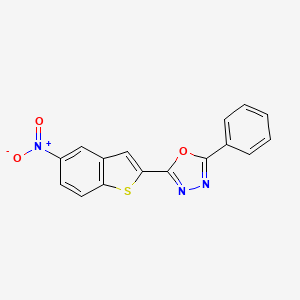

![Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2828369.png)

